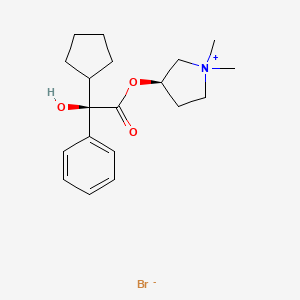

(R,R)-Glycopyrrolate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58493-54-2, 475468-09-8 | |

| Record name | threo-Glycopyrronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide to Synthesis and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetically derived quaternary ammonium anticholinergic agent renowned for its peripheral effects. Its applications in medicine are diverse, ranging from the management of peptic ulcer disease and the reduction of secretions during anesthesia to the treatment of severe drooling (sialorrhea) and hyperhidrosis. The glycopyrrolate molecule possesses two stereocenters, giving rise to four distinct stereoisomers: (R,R)-glycopyrrolate, (S,S)-glycopyrrolate, (R,S)-glycopyrrolate, and (S,R)-glycopyrrolate. The pharmacological activity of glycopyrrolate is intrinsically linked to its stereochemistry, with the threo diastereomers, (R,S)- and (S,R)-glycopyrrolate, exhibiting the desired therapeutic effects as muscarinic receptor antagonists. Conversely, the erythro isomers, (R,R)- and (S,S)-glycopyrrolate, are generally considered impurities. This technical guide provides an in-depth exploration of the synthesis and stereochemistry of this compound, offering valuable insights for researchers and professionals in drug development.

Stereochemistry of Glycopyrrolate

The presence of two chiral centers in glycopyrrolate, one in the cyclopentylmandelic acid moiety and the other in the pyrrolidinol ring, results in the existence of two pairs of enantiomers, which are diastereomers of each other. The relative configuration of these stereocenters dictates the pharmacological and toxicological profile of each isomer.

The therapeutically active component of commercially available glycopyrrolate is a racemic mixture of the (R,S) and (S,R) enantiomers. Research has demonstrated that the (2R)-isomers of glycopyrrolate and its analogs are significantly more active as muscarinic receptor antagonists than their (2S)-counterparts[1][2]. Consequently, the synthesis of stereochemically pure glycopyrrolate isomers is of paramount importance for elucidating their specific biological activities and for the development of more targeted therapeutics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that necessitates careful control of stereochemistry. The general synthetic strategy involves the preparation of the key chiral intermediates, (R)-α-cyclopentylmandelic acid and (R)-1-methyl-3-pyrrolidinol, followed by their esterification and subsequent quaternization of the nitrogen atom.

Key Intermediates Synthesis

1. (R)-α-Cyclopentylmandelic Acid:

The synthesis of the crucial intermediate, (R)-α-cyclopentylmandelic acid, can be achieved through the chiral resolution of the corresponding racemic acid.

-

Synthesis of Racemic α-Cyclopentylmandelic Acid: A common method involves the Grignard reaction of cyclopentylmagnesium bromide with benzoylformic acid in an ethereal solvent[3].

-

Chiral Resolution: The racemic α-cyclopentylmandelic acid can be resolved using a chiral resolving agent, such as L-tyrosine methyl ester or (R)-α-phenylethylamine, to selectively crystallize one enantiomer as a diastereomeric salt[4]. The desired (R)-enantiomer can then be liberated from the salt.

2. (R)-1-Methyl-3-pyrrolidinol:

The chiral alcohol component, (R)-1-methyl-3-pyrrolidinol, can be synthesized from a chiral starting material, such as L-malic acid, through a series of reactions including condensation, reduction, and cyclization[5].

Final Synthetic Steps

1. Esterification:

(R)-α-cyclopentylmandelic acid is esterified with (R)-1-methyl-3-pyrrolidinol. This reaction can be carried out via transesterification, for example, from the methyl ester of (R)-α-cyclopentylmandelic acid in the presence of a catalyst[1][5].

2. Quaternization:

The final step involves the quaternization of the tertiary amine of the pyrrolidine ring with a methylating agent, typically methyl bromide, to yield this compound[1][5].

Experimental Protocols

While detailed, step-by-step protocols for the stereoselective synthesis of this compound with precise quantitative data are not extensively available in the public domain, the following outlines the general experimental procedures based on patent literature.

Protocol 1: Synthesis of Racemic α-Cyclopentylmandelic Acid[3]

-

To a solution of benzoylformic acid in anhydrous diethyl ether at 0°C, add a solution of cyclopentylmagnesium bromide in diethyl ether dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 24 hours.

-

Quench the reaction with 1 N HCl and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a K2CO3 solution.

-

Acidify the aqueous potassium carbonate layer with HCl and extract with diethyl ether.

-

Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Wash the crude product with water to obtain pure racemic α-cyclopentylmandelic acid.

Protocol 2: Preparative Separation of Glycopyrrolate Enantiomers by HPLC[6]

-

Sample Preparation: Dissolve the racemic glycopyrrolate mixture in n-hexane.

-

Chromatographic System: Utilize a preparative high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (e.g., CHIRALCEL OZ-H).

-

Mobile Phase: A mixture of n-hexane, absolute ethanol, and diethylamine (e.g., 97:3:0.1 v/v/v).

-

Separation: Inject the sample onto the column and elute with the mobile phase. The four enantiomers will elute at different retention times, typically in the order of (R,S), (R,R), (S,S), and (S,R).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Evaporation: Remove the solvent from the collected fraction to obtain the purified this compound.

Data Presentation

Quantitative data for the synthesis and characterization of this compound is limited in publicly accessible literature. The following tables summarize available data for related processes and analytical methods.

Table 1: Synthesis of Racemic α-Cyclopentylmandelic Acid

| Parameter | Value | Reference |

| Starting Materials | Benzoylformic acid, Cyclopentylmagnesium bromide | [3] |

| Solvent | Diethyl ether | [3] |

| Reaction Time | 24.5 hours | [3] |

| Yield | 36.4% | [3] |

| Melting Point | 153-154 °C | [3] |

Table 2: Analytical Separation of Glycopyrrolate Stereoisomers by Capillary Electrophoresis

| Parameter | Condition | Reference |

| Instrument | Capillary Electrophoresis System | [4] |

| Capillary | Uncoated fused-silica | [4] |

| Chiral Selector | Sulfated-β-cyclodextrin (2.0% w/v) | [4] |

| Background Electrolyte | 30 mM Sodium phosphate buffer (pH 7.0) | [4] |

| Separation Voltage | 20 kV | [4] |

| Temperature | 25°C | [4] |

Table 3: Spectroscopic Data for Racemic Glycopyrronium Bromide

| Technique | Key Signals | Reference |

| 1H-NMR (300 MHz, D2O) | δ (ppm) 7.71 - 7.67 (2H, m, phenyl), 7.55 - 7.45 (3H, m, phenyl), 5.57 (1H, m), 3.94 - 3.77 (2H, m), 3.65 - 3.60 (2H, m), 3.27 - 3.16 (1H, m), 3.25 (3H, s, -NMe), 3.09 (3H, s, -NMe), 2.82 - 2.70 (1H, m), 2.24 - 2.14 (1H, m), 1.80 - 1.56 (7H, m), 1.35 - 1.27 (1H, m) | [6] |

Mandatory Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Glycopyrrolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. The M3 subtype is predominantly responsible for mediating smooth muscle contraction and glandular secretion. The following diagram illustrates the signaling pathway that is inhibited by glycopyrrolate.

Caption: M3 Muscarinic Receptor Signaling Pathway and its Antagonism by this compound.

Experimental Workflow for Synthesis and Purification of this compound

The following diagram outlines a logical workflow for the synthesis and purification of this compound based on the discussed methodologies.

Caption: General Experimental Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of stereochemically pure this compound presents a significant challenge that requires precise control over multiple chiral centers. The methodologies outlined in this guide, from the synthesis of key chiral intermediates to the final purification steps, provide a foundational understanding for researchers in the field. The profound impact of stereochemistry on the pharmacological activity of glycopyrrolate underscores the importance of developing efficient and scalable stereoselective synthetic routes. Further research into detailed and optimized experimental protocols, along with comprehensive characterization of the individual stereoisomers, will be instrumental in advancing the therapeutic applications of glycopyrrolate and its analogs.

References

- 1. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]

- 6. Synthesis of C-14 labeled Rac-(3R,2S)-glycopyrronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-Glycopyrrolate's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (R,R)-Glycopyrrolate, a quaternary ammonium muscarinic receptor antagonist. The document elucidates its binding affinities, receptor subtype selectivity, and functional effects on the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts.

Core Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[2] By blocking the binding of the endogenous agonist acetylcholine, glycopyrrolate inhibits parasympathetic nerve stimulation.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1]

The five muscarinic receptor subtypes are broadly classified based on their G-protein coupling:

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and subsequently increasing intracellular calcium concentrations.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Glycopyrrolate's therapeutic effects, such as bronchodilation and reduction of secretions, are primarily mediated through its antagonism of M3 receptors located in bronchial smooth muscle and exocrine glands.[3]

Quantitative Pharmacological Data

The binding affinity and functional potency of glycopyrrolate have been characterized across various in vitro studies. The following tables summarize key quantitative data for its interaction with muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki) of Glycopyrrolate for Muscarinic Receptor Subtypes

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference(s) |

| M1 | Guinea-pig brain membranes | [3H]Pirenzepine (PZ) | 0.60 | [4] |

| M2 | Guinea-pig brain membranes | [3H]AF-DX 384 | 0.03 | [4] |

| M2 | Rat ventricle homogenates | [3H]N-methylscopolamine ([3H]-NMS) | 1.889 ± 0.049 | |

| M3 | Rat submandibular gland homogenates | [3H]N-methylscopolamine ([3H]-NMS) | 1.686 ± 0.184 | |

| M1-M3 | Human airway smooth muscle (HASM) | [3H]N-methylscopolamine ([3H]-NMS) | 0.5 - 3.6 | [5] |

Table 2: Functional Antagonist Potency (pA2/pKB) of Glycopyrrolate

| Receptor Subtype | Tissue/System | Agonist | pA2/pKB Value | Reference(s) |

| M1 (presumed) | Rabbit vas deferens | McN-A-343 | > 11 (apparent -log KB) | [6] |

| M2 | Guinea-pig atrium | Carbachol | 8.16 | [4][7] |

| M2 | Guinea-pig atrium | Acetylcholine | 8.39 | [4][7] |

| M2 | Paced rat left atria | Methacholine | 9.09 | [6] |

| M3 | Guinea-pig ileum | Methacholine | 10.31 | [6] |

| M1/M3 | Not specified | Not specified | 10.31 - 11 (pKB) | [5] |

Signaling Pathways

This compound acts as an antagonist, blocking the initiation of downstream signaling cascades upon acetylcholine binding. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

References

- 1. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 4. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide to Enantiomeric Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent that exists as a racemate of four stereoisomers due to its two chiral centers. The pharmacological activity of glycopyrrolate is primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs). Crucially, this activity is stereoselective, with the (R,R)-enantiomer being a key component of interest. This technical guide provides an in-depth overview of the methods used to determine the enantiomeric purity of (R,R)-Glycopyrrolate, complete with detailed experimental protocols, quantitative data, and visual representations of analytical workflows and signaling pathways.

Pharmacological Significance of Enantiomeric Purity

The differential pharmacological and toxicological profiles of enantiomers are a critical consideration in drug development. In the case of glycopyrrolate, it has been reported that the (3R, 2'S)-enantiomer possesses the most potent anticholinergic activity, while the (3S, 2'R)-enantiomer exhibits the weakest antagonism.[1] Therefore, controlling the enantiomeric composition of glycopyrrolate drug substances is paramount to ensure consistent therapeutic efficacy and safety. The enantiomeric purity of this compound is a critical quality attribute that necessitates robust and reliable analytical methods for its determination.

Analytical Methodologies for Enantiomeric Purity

Several analytical techniques are employed to separate and quantify the enantiomers of glycopyrrolate. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors are the most prominent and powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of pharmaceutical compounds.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

Table 1: Representative Chiral HPLC Method for Glycopyrrolate Enantiomers

| Parameter | Condition |

| Chromatographic Column | CHIRALCEL OZ-H (4.6mm × 250mm, 5 µm) |

| Mobile Phase | n-hexane : absolute ethyl alcohol : diethylamine (97:3:0.1, v/v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 - 2.0 mg/mL in n-hexane[1] |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve the glycopyrrolate sample in HPLC-grade n-hexane to achieve a concentration within the range of 0.5-2.0 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic System Preparation: Equilibrate the CHIRALCEL OZ-H column with the mobile phase (n-hexane:absolute ethyl alcohol:diethylamine 97:3:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection and Analysis: Inject 10 µL of the prepared sample onto the column and record the chromatogram for a sufficient time to allow for the elution of all four stereoisomers. The expected elution order is typically (R,S), (R,R), (S,S), and (S,R).[1]

-

Data Analysis: Identify the peak corresponding to the (R,R)-enantiomer based on the injection of a reference standard. Calculate the enantiomeric purity by determining the peak area of the (R,R)-enantiomer as a percentage of the total peak area of all enantiomers. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [Area(R,R) - Area(S,S)] / [Area(R,R) + Area(S,S)] x 100.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of glycopyrrolate. The separation is based on the differential migration of the enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte.

Table 2: Chiral Capillary Electrophoresis Method for Glycopyrrolate Enantiomers

| Parameter | Condition |

| Capillary | Uncoated fused-silica (40 cm effective length, 50 µm i.d.)[] |

| Background Electrolyte (BGE) | 30 mM sodium phosphate buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin[] |

| Separation Voltage | 20 kV[] |

| Temperature | 25 °C[] |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |

Experimental Protocol: Chiral CE Analysis

-

Sample Preparation: Dissolve the glycopyrrolate sample in the background electrolyte to a suitable concentration (e.g., 0.1 mg/mL).

-

Capillary Conditioning: Before the first run, and periodically as needed, rinse the capillary with 0.1 M NaOH, deionized water, and finally with the background electrolyte.

-

Electrophoretic Separation: Fill the capillary with the background electrolyte. Inject the sample and apply the separation voltage of 20 kV.[]

-

Data Analysis: Detect the migrating enantiomers at 214 nm. The enantiomeric purity is determined by comparing the peak area of the (R,R)-enantiomer to the total area of all enantiomer peaks. The method has been validated for the quantification of isomeric impurities at levels as low as 0.1%.[]

Mechanism of Action and Signaling Pathway

Glycopyrrolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] These G-protein coupled receptors are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[6] Glycopyrrolate does not show significant selectivity among the M1, M2, and M3 receptor subtypes.[7] The (R,R)-enantiomer, along with the other active stereoisomers, blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.

Caption: Antagonistic action of this compound at the M3 muscarinic receptor.

Experimental Workflow for Enantiomeric Purity Analysis

The determination of enantiomeric purity follows a structured workflow, from sample preparation to data interpretation and reporting. This ensures the accuracy, precision, and reliability of the results.

Caption: General workflow for the analysis of this compound enantiomeric purity.

Conclusion

The determination of the enantiomeric purity of this compound is a critical aspect of its development and quality control. Chiral HPLC and Capillary Electrophoresis are powerful and reliable techniques for achieving the necessary separation and quantification of its stereoisomers. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of glycopyrrolate-based therapeutics. A thorough understanding of its stereoselective antagonism at muscarinic receptors further underscores the importance of precise enantiomeric analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. CN107436329B - Preparative high performance liquid chromatography method for separating and preparing glycopyrronium bromide enantiomer - Google Patents [patents.google.com]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 6. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopyrrolate is a quaternary ammonium anticholinergic agent widely utilized for its effects on the muscarinic acetylcholine receptors. It exists as a racemic mixture of four stereoisomers due to its two chiral centers. This technical guide focuses specifically on the (R,R)-enantiomer of glycopyrrolate, providing an in-depth overview of its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. While much of the available literature pertains to the racemic mixture, this document consolidates the specific data available for the (R,R)-enantiomer and contextualizes it with data from the racemate where enantiomer-specific information is unavailable.

Pharmacodynamics of (R,R)-Glycopyrrolate

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. This antagonism is the basis for its therapeutic applications.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of acetylcholine-induced activation of these receptors, leading to a downstream modulation of cellular responses. In the context of its anti-inflammatory effects, this compound has been shown to act synergistically with other anti-inflammatory agents.[1]

Receptor Binding and Affinity

While specific binding affinities for the (R,R)-enantiomer are not extensively documented in publicly available literature, studies on the racemic mixture of glycopyrrolate indicate a high affinity for muscarinic receptors. For the racemate, Ki values in the nanomolar range (0.5–3.6 nM) have been reported for human peripheral lung and airway smooth muscle muscarinic receptors.[2] The racemate shows no significant selectivity between M1, M2, and M3 receptor subtypes.[2] A study on rat ventricle and submandibular gland homogenates showed that racemic glycopyrronium has high affinities for both M2 (Ki = 1.889 nmol/L) and M3 (Ki = 1.686 nmol/L) subtypes.[3] A patent on the separation of glycopyrrolate enantiomers notes that the (3S, 2'R)-enantiomer possesses the weakest cholinergic antagonism, suggesting that the (R,R)-enantiomer is one of the more active forms.[4]

Anti-Inflammatory Effects

A key pharmacodynamic property of this compound is its synergistic anti-inflammatory effect when combined with other agents. In a study using human primary monocytes, this compound alone did not inhibit LPS-induced TNF-α release.[1] However, when co-administered with the phosphodiesterase 4 (PDE4) inhibitor rolipram or the corticosteroid budesonide, it significantly enhanced their anti-inflammatory activity.[1]

| Combination | Effect on IC50/IC35 for TNF-α Inhibition |

| Rolipram alone | IC35: 68.9 ± 15.2 nM |

| Rolipram + 10 µM this compound | IC35: 1.70 ± 1.18 nM |

| Budesonide alone | IC50: 0.55 ± 0.13 nM |

| Budesonide + 10 µM this compound | IC50: 0.13 ± 0.03 nM |

| Table 1: Synergistic Anti-Inflammatory Effects of this compound.[1] |

Pharmacokinetics of Glycopyrrolate (Racemic Mixture)

Oral Administration

| Parameter | Value (Children) | Value (Adults) |

| Bioavailability | ~3% (highly variable)[5] | Low and variable |

| Tmax (solution) | - | ~3.1 hours[5] |

| Effect of Food (solution) | - | High-fat meal reduces bioavailability by ~78%[5] |

| Table 2: Pharmacokinetics of Oral Glycopyrrolate (Racemic Mixture). |

Intravenous Administration

| Parameter | Value (Adults) |

| Onset of Action | Within 1 minute[6] |

| Duration of Action | 2 to 4 hours[6] |

| Elimination Half-life | Approximately 50 minutes[6] |

| Volume of Distribution | 0.42 ± 0.22 L/kg[7] |

| Clearance | 0.54 ± 0.14 L/kg/hr[8] |

| Table 3: Pharmacokinetics of Intravenous Glycopyrrolate (Racemic Mixture). |

Intramuscular Administration

| Parameter | Value (Adults) |

| Tmax | 16.1 - 30 minutes[9] |

| Elimination Half-life | 0.55 to 1.25 hours[7] |

| Table 4: Pharmacokinetics of Intramuscular Glycopyrrolate (Racemic Mixture). |

Inhaled Administration

| Parameter | Value (Adults) |

| Tmax | ~5 minutes[10] |

| Absolute Bioavailability | ~40%[10] |

| Systemic Exposure | 90% from lung absorption, 10% from GI absorption[10] |

| Elimination Half-life | 52.5 - 57.2 hours[11] |

| Table 5: Pharmacokinetics of Inhaled Glycopyrrolate (Racemic Mixture). |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the study of this compound.

Chiral Separation of Glycopyrrolate Enantiomers by HPLC

A preparative high-performance liquid chromatography (HPLC) method can be used to separate the enantiomers of glycopyrronium bromide.[4]

-

Sample Preparation: Prepare a solution of racemic glycopyrrolate in HPLC-grade n-hexane.[4]

-

Chromatographic System:

-

Column: CHIRALCEL OZ-H chiral chromatographic column (4.6mm × 250mm, 5 µm).[4]

-

Mobile Phase: A mixture of n-hexane, absolute ethanol, and diethylamine in a ratio of 97:3:0.1 (v/v/v). All reagents should be HPLC grade.[4]

-

Flow Rate: 0.9-1.1 ml/min.[4]

-

Column Temperature: 35-40 °C.[4]

-

Detection: UV detection at a wavelength of 220-240 nm.[4]

-

-

Procedure: Inject the prepared sample into the HPLC system. The four enantiomers will be separated with distinct peak positions corresponding to the RS, RR, SS, and SR configurations.[4]

In Vitro Anti-Inflammatory Assay Using Human Primary Monocytes

This protocol is based on the methodology described for evaluating the synergistic anti-inflammatory effects of this compound.[1][12][13][14][15]

-

Isolation of Human Primary Monocytes:

-

Obtain human peripheral blood from healthy donors in sodium heparin tubes.[14]

-

Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.[14]

-

Isolate primary human CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with human CD14+ monocyte isolation kits.[14]

-

-

Cell Culture and Treatment:

-

Culture the isolated monocytes in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% heat-inactivated fetal calf serum, 1% L-glutamine, 100 U/mL of penicillin, and 100 mg/mL of streptomycin.[14]

-

Incubate cells at 37 °C in a 5% CO2 atmosphere.[14]

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 3 hours.[14]

-

Treat the cells with varying concentrations of this compound, alone or in combination with other anti-inflammatory drugs (e.g., rolipram, budesonide).

-

-

Measurement of TNF-α Release:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Conclusion

This compound is a pharmacologically active enantiomer of glycopyrrolate with demonstrated synergistic anti-inflammatory properties in vitro. While comprehensive pharmacokinetic and receptor binding data specific to this enantiomer are limited, the available information, combined with the extensive data on the racemic mixture, provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer standardized methods for the continued investigation of this compound's therapeutic potential. Future studies focusing on the stereoselective pharmacokinetics and pharmacodynamics of this compound are warranted to fully elucidate its clinical profile and optimize its therapeutic use.

References

- 1. Synergistic effects of the anti-cholinergic R,R-glycopyrrolate with anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107436329B - Preparative high performance liquid chromatography method for separating and preparing glycopyrronium bromide enantiomer - Google Patents [patents.google.com]

- 5. Glycopyrrolate Oral Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Glycopyrrolate: pharmacokinetics and some pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of i.m. glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. Human monocyte isolation methods influence cytokine production from in vitro generated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bitesizebio.com [bitesizebio.com]

(R,R)-Glycopyrrolate solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of (R,R)-Glycopyrrolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, also known as glycopyrronium bromide. The information herein is curated for professionals in pharmaceutical research and development, offering critical data and methodologies to support formulation, analytical method development, and stability testing.

Introduction to this compound

Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent.[1] It exists as four stereoisomers due to two chiral centers.[2] The molecule acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically M1-M5.[3][4] This antagonism inhibits cholinergic transmission in smooth muscle, exocrine glands, and the central nervous system, leading to effects such as reduced gastric and bronchial secretions.[1][3] Formulations containing glycopyrrolate are used in the treatment of conditions like peptic ulcers, sialorrhea (excessive drooling), and Chronic Obstructive Pulmonary Disease (COPD).[3] As a quaternary amine, its penetration across the blood-brain barrier is minimal, which limits central nervous system side effects.[5]

Solubility Profile

This compound is a white, crystalline powder.[4][6] Its solubility is a critical parameter for formulation development, impacting dissolution and bioavailability.

Aqueous and Organic Solubility

Quantitative solubility data for glycopyrrolate is summarized in the table below. The compound is generally soluble in water and polar organic solvents.

| Solvent | Solubility | Notes |

| Water (H₂O) | ≥24 mg/mL[4][7] | - |

| Water (H₂O) | 100 mg/mL (251.05 mM)[8] | Requires sonication[8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[3] | Aqueous solutions are not recommended for storage for more than one day[3] |

| Ethanol | ~30 mg/mL[3] | Solvent should be purged with an inert gas[3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] | Solvent should be purged with an inert gas[3] |

| Dimethylformamide (DMF) | ~30 mg/mL[3] | Solvent should be purged with an inert gas[3] |

| Chloroform | Practically Insoluble[4][6] | - |

| Ether | Practically Insoluble[4][6] | - |

Stability Profile

The stability of glycopyrrolate is highly dependent on environmental conditions, particularly pH. Understanding its degradation pathways is essential for ensuring the safety and efficacy of pharmaceutical formulations.

pH-Dependent Stability

Glycopyrrolate's stability in solution is significantly influenced by pH. It is highly stable in acidic conditions (pH 2-3) but becomes susceptible to ester hydrolysis at pH values above 6.[9] The rate of this hydrolysis increases as the pH rises.[9]

| Admixture pH | Approximate Time for 5% Decomposition (at 25°C) |

| 4.0 | >48 hours[9] |

| 5.0 | >48 hours[9] |

| 6.0 | 30 hours[9] |

| 6.5 | 7 hours[9] |

| 7.0 | 4 hours[9] |

| 8.0 | 2 hours[9] |

Long-Term and Storage Stability

Studies have evaluated the long-term stability of glycopyrrolate in various formulations and storage conditions.

-

Solid State: As a crystalline solid, glycopyrrolate is stable for at least 4 years when stored at -20°C.[3]

-

Oral Suspensions: Extemporaneously compounded oral suspensions (0.5 mg/mL) in a 1:1 mixture of Ora-Plus and Ora-Sweet (or Ora-Sweet SF) were found to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25°C).[10]

-

Injectable Solutions: Glycopyrrolate injection (0.2 mg/mL) stored in polypropylene syringes is stable for up to 90 days at both ambient temperature and 4°C.[11] An oral solution (0.5 mg/mL) is stable for at least 210 days at room temperature or 4°C in either glass or PET containers.[12][13] However, degradation beyond acceptable limits was observed in glass containers at 45°C after 2 months.[12][13]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Glycopyrrolate is subjected to stress conditions such as acid, base, oxidation, heat, and light as per ICH guidelines.[14][15]

| Stress Condition | % Degradation |

| Acid (0.1M HCl) | 3.5%[14] |

| Alkali (0.1M NaOH) | 3.1%[14] |

| Peroxide (H₂O₂) | 1.188%[14] |

| Thermal | 0.349%[14] |

| Photolytic (UV Light) | 0.336%[14] |

These results indicate that glycopyrrolate is relatively stable under thermal and photolytic stress but shows some degradation under acidic, alkaline, and oxidative conditions.[14] The primary degradation pathway is hydrolysis of the ester linkage.[9][13]

Experimental Protocols

Solubility Determination Protocol

A standard equilibrium solubility shake-flask method can be employed.

-

Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different solvent (e.g., water, ethanol, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved glycopyrrolate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability-Indicating UPLC/HPLC Method Protocol

This protocol outlines a general procedure for developing a stability-indicating method for this compound, based on published methodologies.[14][15][16][17]

-

Chromatographic System: Utilize a UPLC or HPLC system equipped with a PDA or UV detector.

-

Column: A C18 column (e.g., Symmetry-C18, 150mm x 4.6mm, 3.5µm) is commonly used.[14]

-

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of an aqueous buffer (e.g., 0.05% TFA in water or 1% orthophosphoric acid) and an organic modifier like acetonitrile or methanol.[14][16]

-

Detection: Monitor the elution at a suitable wavelength, such as 222 nm.[15][16]

-

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve the drug substance in a suitable diluent and add acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). The mixture may be heated (e.g., 60°C for 6 hours) to accelerate degradation.[14] Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-10% H₂O₂).[14][17]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 6 hours). Dissolve the stressed sample in diluent for analysis.

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light in a photostability chamber.[14]

-

-

Analysis and Validation: Inject the stressed samples into the chromatograph. The method is considered stability-indicating if the degradation products are well-resolved from the parent glycopyrrolate peak. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Visualizations

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: Mechanism of this compound as a muscarinic antagonist.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a typical forced degradation stability study.

References

- 1. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7091236B1 - Method for increasing the bioavailability of glycopyrrolate - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Glycopyrrolate | 596-51-0 [chemicalbook.com]

- 5. Pharmacology, toxicology and clinical safety of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpnpharma.net [jpnpharma.net]

- 7. Glycopyrrolate = 98 HPLC 596-51-0 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. publications.ashp.org [publications.ashp.org]

- 10. Stability of extemporaneously prepared glycopyrrolate oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of glycopyrrolate injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]

- 17. scielo.br [scielo.br]

In Vitro Characterization of (R,R)-Glycopyrrolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate is a stereoisomer of glycopyrrolate, a quaternary ammonium muscarinic antagonist. Due to its charged nature, it has limited ability to cross the blood-brain barrier, which reduces central nervous system side effects.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological and pharmacokinetic properties of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). While much of the detailed in vitro characterization has been performed on the racemic mixture of glycopyrrolate, this document will focus on the data available for the (R,R)-isomer and highlight the stereoselectivity of this class of compounds.

Pharmacological Characterization

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, playing a significant role in blocking cholinergic transmission.[3] This antagonism is the basis for its therapeutic effects.

Muscarinic Receptor Binding Affinity

While specific binding affinity data for the (R,R)-isomer of glycopyrrolate is not extensively available in the public domain, studies on the racemic mixture provide valuable insights into its general binding profile. Racemic glycopyrrolate demonstrates high affinity for M1, M2, and M3 muscarinic receptors.[4] In competition studies, glycopyrrolate binds to human peripheral lung and airway smooth muscle muscarinic receptors with Ki values in the nanomolar range (0.5–3.6 nM).[4] It has been noted that glycopyrrolate shows little to no selectivity between the M1, M2, and M3 receptor subtypes.[4]

Research on soft analogs of glycopyrrolate has demonstrated significant stereospecificity, with the 2R isomers being substantially more active than the 2S isomers, suggesting that the (R,R)-isomer is a key contributor to the pharmacological activity of the racemate.[5]

| Receptor Subtype | Ligand | Tissue/System | Ki (nM) | Reference |

| M1 | Racemic Glycopyrrolate | Guinea-pig brain membranes | 0.60 | [6] |

| M2 | Racemic Glycopyrrolate | Guinea-pig brain membranes | 0.03 | [6] |

| M1-M3 (non-selective) | Racemic Glycopyrrolate | Human peripheral lung and airway smooth muscle | 0.5 - 3.6 | [4] |

Functional Activity

Functionally, this compound acts as a potent antagonist, inhibiting the effects of muscarinic agonists. Studies on racemic glycopyrrolate have established its high functional affinity at M1 and M3 receptors, with a comparatively lower affinity for M2 receptors.[4] This is significant as M3 receptors are primarily responsible for smooth muscle contraction and glandular secretion.

| Assay Type | Agonist | Tissue/System | pA2 / pIC50 | Reference |

| Schild Analysis | Carbachol | Guinea-pig atrium | 8.16 | [6] |

| Schild Analysis | Acetylcholine | Guinea-pig atrium | 8.39 | [6] |

| Functional Inhibition | Carbachol | Guinea-pig trachea | pIC50 not specified, but potent inhibition observed | [4] |

A study investigating the synergistic effects of this compound with anti-inflammatory drugs in human primary monocytes confirmed its activity, although it did not quantify its individual antagonist potency in this system.[6]

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors. The primary pathways affected are those coupled to the M2 and M3 receptors.

M3 Muscarinic Receptor Signaling Pathway (Gq-coupled)

The M3 receptor is coupled to the Gq family of G proteins.[7] Antagonism of this receptor by this compound blocks the following cascade:

References

- 1. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Core Chemical Properties and Structure of (R,R)-Glycopyrrolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, a specific stereoisomer of glycopyrrolate, is a quaternary ammonium anticholinergic agent. It functions as a competitive antagonist of muscarinic acetylcholine receptors, leading to a reduction in secretions, relaxation of smooth muscle, and other parasympatholytic effects. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound, also known as (R,R)-Glycopyrronium bromide, possesses two chiral centers, leading to four possible stereoisomers. The (R,R)-enantiomer is of particular interest due to its pharmacological activity.

Structure:

The chemical structure of this compound consists of a cyclopentylmandelic acid esterified with a quaternary pyrrolidinium ring. The stereochemistry at the two chiral centers is 'R'.

IUPAC Name: [(3R)-3-[[(2R)-Cyclopentyl(hydroxy)phenylacetyl]oxy]-1,1-dimethylpyrrolidin-1-ium] bromide[1]

Chemical Formula: C₁₉H₂₈BrNO₃[1][2][3]

Molecular Weight: 398.33 g/mol [2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₈BrNO₃ | [1][2][3] |

| Molecular Weight | 398.33 g/mol | [2][3] |

| Melting Point | 193 - 194.5 °C | [4] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water and alcohol. Slightly soluble in DMSO. Practically insoluble in chloroform and ether. | [5] |

| pKa | ~11.53 (Predicted) | [6] |

| LogP (calculated) | -1.52 | [7] |

Experimental Protocols

Stereoselective Synthesis of this compound

While the industrial synthesis of glycopyrrolate often involves the production of a racemic mixture followed by chiral separation, stereoselective synthesis methods are crucial for obtaining the pure (R,R)-enantiomer. A general approach involves the use of chiral starting materials or chiral catalysts.

A representative, though generalized, synthetic scheme is as follows:

-

Synthesis of (R)-cyclopentylmandelic acid: This chiral acid can be prepared through various asymmetric synthesis routes, such as the enantioselective reduction of a corresponding ketoacid using a chiral catalyst.

-

Esterification: The purified (R)-cyclopentylmandelic acid is then esterified with (R)-1,1-dimethylpyrrolidin-3-ol. This reaction can be carried out using standard esterification methods, such as Fischer esterification or by using coupling agents.

-

Quaternization: The resulting tertiary amine is quaternized with methyl bromide to yield this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A detailed protocol for the determination of this compound and its related impurities by ion-pair HPLC has been described.

Methodology:

-

Column: Base deactivated Nucleosil C18 column.

-

Mobile Phase: A mixture of phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol in a 35:65 (v/v) ratio.

-

Flow Rate: 1 mL/min.

-

Detection: UV at a specified wavelength.

-

Temperature: 40 °C.

This method allows for the separation and quantification of this compound from its other stereoisomers and impurities, making it suitable for in-process control and stability testing.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors, preventing acetylcholine from binding and eliciting a response. There are five subtypes of muscarinic receptors (M1-M5), and glycopyrrolate exhibits affinity for all of them. The antagonism of M3 receptors in smooth muscle leads to bronchodilation and reduced gastrointestinal motility, while antagonism of M1 and M3 receptors in salivary glands reduces saliva production.

The signaling pathway initiated by the activation of muscarinic receptors is complex and depends on the receptor subtype. A simplified representation of the general signaling pathway is provided below.

Caption: Simplified Muscarinic Receptor Signaling Pathway.

The following diagram illustrates a general experimental workflow for characterizing a muscarinic antagonist like this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents [patents.google.com]

- 3. EP3860589A1 - Process for preparationof glycopyrrolate tosylate - Google Patents [patents.google.com]

- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: A Technical Guide

Disclaimer: The majority of publicly available preclinical safety and toxicology data for glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and (S,R) enantiomers, or a mixture of diastereomers. Data specifically on the (R,R)-glycopyrrolate enantiomer is limited. This document summarizes the available information on glycopyrrolate, with the understanding that most findings are based on studies of the racemic mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully elucidated from the current publicly accessible data.

Introduction

This compound is a quaternary ammonium anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions, such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[4] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

Pharmacokinetics and Metabolism

Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3] The bioavailability of orally administered glycopyrrolate is generally low.[5]

Acute Toxicity

Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

| Species | Route of Administration | LD50 | Reference |

| Dog | Intravenous | 25 mg/kg | [7] |

| Cat | Intramuscular | 283 mg/kg | [7] |

| Mouse | Oral | 550-900 mg/kg | [5] |

| Rat | Oral | 1150-1800 mg/kg | [5] |

| Rabbit | Oral | 2360 mg/kg | [5] |

| Mouse | Intravenous | 15-20 mg/kg | [5] |

| Rat | Intravenous | ~15 mg/kg | [5] |

| Rabbit | Intravenous | 15-20 mg/kg | [5] |

| Rodents | Subcutaneous | 600-900 mg/kg | [5] |

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions, and labored breathing.[5]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Repeated-Dose Toxicity

Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)

| Species | Duration | Route of Administration | Dose Levels | NOAEL | Key Findings | Reference |

| Mouse | 13 weeks | Oral (gavage) | 0, 30, 100, 300 mg/kg/day | < 30 mg/kg/day | Reduced survival at 100 and 300 mg/kg/day. | [2] |

| Rat | 13 weeks | Oral (gavage) | 0, 40, 100, 300 mg/kg/day | 40 mg/kg/day | Pupil dilation at all doses. No remarkable effects on hematology, clinical chemistry, or organ weights. | [2] |

| Dog | 4 weeks | Intravenous | 0.4 or 2 mg/kg/day (5 days/week) | 2 mg/kg/day | No signs of toxicity. | [7] |

| Dog | 7 weeks | Oral | 27 mg/kg/day | 27 mg/kg/day | No signs of toxicity. | [7] |

| Cat | 10 weeks | Intramuscular | 0.01, 0.03, 0.05 mg/kg/day | - | Not specified. | [7] |

| Rat | 26 weeks | Inhalation | - | Low dose | Target organs: eyes (lenticular changes), lungs (epithelial hypertrophy), seminal vesicles, and urinary bladder. | [8] |

| Dog | 39 weeks | Inhalation | - | - | Target organs: eyes, lacrimal glands, heart, pharynx, and salivary mandibular gland. | [8] |

Experimental Protocols

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

-

Test Animals: Typically rats, young and healthy adults.

-

Dosing: The test substance is administered orally daily for 28 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly measurement of body weight and food consumption.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are preserved for histopathological examination.

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)

This study follows a similar protocol to OECD 407 but with a longer duration of 90 days, providing information on sub-chronic toxicity.

Genotoxicity

Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.[2][8]

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [2][9] |

| In Vitro Chromosome Aberration Assay | Human Lymphocytes | With and without S9 | Negative | [2][9] |

| In Vivo Micronucleus Assay | Rat Bone Marrow | N/A | Negative | [2][9] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Ames Test Experimental Workflow

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

In Vitro Chromosome Aberration Assay Workflow

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.

-

Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo clastogenicity or aneugenicity.

Carcinogenicity

Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed prior to the approval of some formulations, with the requirement to conduct them post-approval.[2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

| Species | Duration | Route of Administration | Results | Reference |

| Wistar Rat | 2 years | Inhalation | No evidence of tumorigenic potential | [8] |

| TgRasH2 Mouse | 26 weeks | Inhalation | No evidence of tumorigenic potential | [8] |

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | No effects on peri- and postnatal development. |[8] |

Reproduction studies in rats and rabbits with orally and intramuscularly administered glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses many times the maximum recommended human dose.[10] However, diminished rates of conception and survival at weaning were observed in rats in a dose-related manner.[7]

Experimental Protocols

Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

-

Test Animals: Sexually mature male and female rats.

-

Dosing: Males are dosed for a period prior to mating, during mating, and until termination. Females are dosed for a period prior to mating, during mating, and until implantation.

-

Endpoints: Mating performance, fertility indices, and early embryonic development are evaluated.

Embryo-Fetal Development (ICH S5(R3))

-

Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-rodent, e.g., rabbit).

-

Dosing: The test substance is administered daily during the period of organogenesis.

-

Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption. Fetuses are examined for external, visceral, and skeletal malformations.

Mechanism of Action and Signaling Pathways

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its therapeutic effects are primarily mediated through the blockade of M3 receptors, which are coupled to Gq proteins.

Muscarinic M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The activated Gαq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[11] The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the final cellular response, such as smooth muscle contraction or glandular secretion.[12] this compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.

Conclusion

The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture, indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential. Repeated-dose studies have identified target organs consistent with its anticholinergic activity. Reproductive studies have shown some effects on fertility at high doses but no teratogenic effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and toxicology profile specifically for the (R,R)-enantiomer. While some studies on related compounds suggest stereospecific activity, further investigation is required to fully characterize the safety profile of this compound and to determine if it differs significantly from the racemic mixture. Researchers and drug development professionals should consider this data gap when evaluating the potential of this compound for clinical development.

References

- 1. medsafe.govt.nz [medsafe.govt.nz]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]

- 12. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R,R)-Glycopyrrolate in the Treatment of Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key mechanism in the pathophysiology of COPD is increased cholinergic tone in the airways, leading to bronchoconstriction. (R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate, is a long-acting muscarinic antagonist (LAMA) that has emerged as a significant therapeutic agent in the management of COPD. As an anticholinergic agent, it competitively and reversibly inhibits the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle, leading to bronchodilation.[1][2][3] This document provides detailed application notes, summarizing clinical data and outlining key experimental protocols relevant to the study of this compound in the context of COPD.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the airways, acetylcholine is a primary bronchoconstrictor. By blocking the M3 muscarinic receptors on airway smooth muscle cells, this compound prevents acetylcholine-induced bronchoconstriction, resulting in relaxation of the airways and improved airflow.[1][2][3] Glycopyrrolate has shown a kinetic selectivity for M3 over M2 receptors, which is advantageous as M2 receptors are involved in the feedback inhibition of acetylcholine release.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The binding of acetylcholine to the M3 muscarinic receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound blocks this cascade by preventing the initial binding of acetylcholine to the M3 receptor.

Clinical Efficacy and Safety Data

Numerous clinical trials have demonstrated the efficacy and safety of this compound (as a component of glycopyrrolate or as revefenacin) in patients with moderate-to-severe COPD. The primary endpoint in many of these studies is the change from baseline in Forced Expiratory Volume in 1 second (FEV1).

Quantitative Summary of Key Clinical Trial Data

| Study | Drug/Dose | Duration | Key Efficacy Outcome (Change from Baseline in Trough FEV1 vs. Placebo) | Reference |

| GEM1 | Glycopyrrolate 15.6 µg BID | 12 Weeks | 115 mL (p<0.001) | [4] |

| GEM2 | Glycopyrrolate 15.6 µg BID | 12 Weeks | 86 mL (p<0.001) | [5] |

| GLOW1 | Glycopyrrolate 50 µg QD | 26 Weeks | 108 mL at Week 12 (p<0.001) | [6] |

| GLOW2 | Glycopyrrolate 50 µg QD | 52 Weeks | 97 mL at Week 12 (p<0.001) | [5] |

| Revefenacin Phase III (Study 0126) | Revefenacin 88 µg QD | 12 Weeks | 79 mL (p=0.0003) | [1][7] |

| Revefenacin Phase III (Study 0126) | Revefenacin 175 µg QD | 12 Weeks | 146 mL (p<0.0001) | [1][7] |

| Revefenacin Phase III (Study 0127) | Revefenacin 88 µg QD | 12 Weeks | 160 mL (p<0.0001) | [1][7] |

| Revefenacin Phase III (Study 0127) | Revefenacin 175 µg QD | 12 Weeks | 147 mL (p<0.0001) | [1][7] |

BID: Twice daily; QD: Once daily

Safety and Tolerability: Across these studies, this compound was generally well-tolerated. The most common adverse events were typically mild to moderate in severity and included dry mouth, nasopharyngitis, and cough.[8]

Experimental Protocols

Assessment of Bronchodilator Efficacy: Spirometry (FEV1 Measurement)

This protocol is based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines for spirometry.

Objective: To measure the change in Forced Expiratory Volume in 1 second (FEV1) following administration of this compound to assess its bronchodilator effect.

Materials:

-

Calibrated spirometer meeting ATS/ERS standards

-

Nose clips

-

Single-use disposable mouthpieces

-

This compound inhalation solution/powder and delivery device

-

Placebo control

Procedure:

-

Patient Preparation:

-

Ensure the patient has withheld any short-acting bronchodilators for at least 6-8 hours and long-acting bronchodilators for at least 12-24 hours prior to testing.

-

Record the patient's age, height, and sex for calculation of predicted values.

-

Explain the procedure to the patient, emphasizing the need for a maximal inhalation followed by a rapid, forceful, and complete exhalation.

-

-

Baseline Spirometry:

-

Have the patient sit upright.

-

Apply the nose clip.

-

Instruct the patient to take a full, deep breath and then seal their lips around the mouthpiece.

-

Coach the patient to exhale as hard and as fast as possible for at least 6 seconds.

-

Perform at least three acceptable and repeatable maneuvers. The two largest FEV1 values should be within 150 mL of each other.

-

-

Drug Administration:

-

Administer the prescribed dose of this compound or placebo via the appropriate inhalation device.

-

-

Post-Bronchodilator Spirometry:

-

At specified time points post-dose (e.g., 30, 60, 120 minutes, and at the end of the dosing interval for trough FEV1), repeat the spirometry procedure as described in step 2.

-

-

Data Analysis:

-

Calculate the change in FEV1 from baseline for both the active treatment and placebo groups.

-

Compare the changes between the two groups using appropriate statistical methods (e.g., ANCOVA).

-

In Vitro Assessment of Muscarinic Receptor Binding Affinity

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To quantify the binding affinity of this compound to M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing human M1, M2, or M3 muscarinic receptors

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A serial dilution of unlabeled this compound.

-

A fixed concentration of radioligand (e.g., [3H]-NMS at its Kd concentration).

-

Cell membranes expressing the target muscarinic receptor subtype.

-

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Allow the filters to dry.

-

Add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Preclinical Assessment of Anti-Inflammatory Effects